Benzophenone, 4-(2-hydroxybenzylidenamino)- is a chemical compound that belongs to the benzophenone family, characterized by its structural features that include a benzophenone core with a hydroxybenzylidene amino substituent. This compound is primarily recognized for its applications in various scientific fields, particularly in photoprotection and as an ingredient in cosmetics.
Source: The compound can be synthesized from various precursors, including hydroxylated benzophenones and amines. It is often derived from benzophenone derivatives through specific chemical reactions.
Classification: Benzophenone, 4-(2-hydroxybenzylidenamino)- is classified under organic compounds, specifically as an aromatic ketone due to the presence of a carbonyl group adjacent to aromatic rings. It may also be categorized as a UV filter due to its ability to absorb ultraviolet radiation.
The synthesis of Benzophenone, 4-(2-hydroxybenzylidenamino)- can be achieved through several methods:
Benzophenone, 4-(2-hydroxybenzylidenamino)- exhibits a complex molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 239.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in ethanol and methanol |
Benzophenone, 4-(2-hydroxybenzylidenamino)- participates in several chemical reactions:
The mechanism of action for Benzophenone, 4-(2-hydroxybenzylidenamino)- primarily revolves around its role as a UV filter:
Benzophenone, 4-(2-hydroxybenzylidenamino)- finds extensive applications in various fields:
Benzophenone, 4-(2-hydroxybenzylidenamino)-, and structurally analogous derivatives exhibit multimodal mechanisms of action against cancer and metabolic disorders. In oncology, these compounds disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, inhibiting polymerization during mitosis. This leads to G2/M cell cycle arrest and apoptosis in solid and hematological malignancies. Compound 1 (synthesized from modified benzophenone scaffolds) demonstrated sub-micromolar IC₅₀ values across multiple cancer cell lines: 0.48 µM (HL-60 leukemia), 0.82 µM (A-549 lung), and 0.26 µM (SMMC-7721 liver), surpassing the potency of reference drugs like combretastatin A-4 [3] [10].
Simultaneously, these derivatives act as agonists for nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα upregulates genes governing mitochondrial fatty acid β-oxidation (Acsm3, Fabp4) and cholesterol catabolism (Cyp7a1), reducing serum triglycerides and LDL in hyperlipidemic models. Molecular docking confirms strong binding affinity (ΔG = −8.00 kcal/mol) to the PPARα ligand-binding domain via hydrogen bonding with Ser280, Tyr314, and His440 residues [9].
Table 1: Anticancer Activity of Benzophenone Derivative (Compound 1) [3]
| Cancer Cell Line | Tumor Type | IC₅₀ (μM) |
|---|---|---|
| HL-60 | Promyelocytic leukemia | 0.48 |
| A-549 | Lung carcinoma | 0.82 |
| SMMC-7721 | Hepatocarcinoma | 0.26 |
| SW480 | Colon adenocarcinoma | 0.99 |
SAR analyses reveal critical molecular features governing the bioactivity of 4-(2-hydroxybenzylidenamino)benzophenone derivatives:
Table 2: Impact of Structural Modifications on Bioactivity
| Modification Site | Chemical Change | Biological Consequence |
|---|---|---|
| C2' (Schiff base) | Ortho-hydroxyl removal | ↓↓ Cytotoxicity (loss of H-bond stabilization) |
| C4 (Benzoyl ring) | Methoxy → Fluorine | ↑↑ Tubulin inhibition (IC₅₀ = 0.5 nM vs. 3.2 nM parent) |
| C5 (Benzoyl ring) | Sulfonic acid addition | → Retained potency with ↑ water solubility |
| Hybrid scaffold | 1,3,4-Thiadiazole fusion | ↑ PPARα activation (Δ binding score = −8.00 kcal/mol) |
Target deconvolution for benzophenone derivatives leverages photoaffinity labeling (PAL) and transcriptomic profiling. PAL probes incorporating diazirine or benzophenone photoreactive groups covalently crosslink to:
Transcriptomic analyses (PCR arrays) in hyperlipidemic rat models treated with 2,5-bis(4-hydroxybenzylidenamino)-1,3,4-thiadiazole reveal upregulation of lipid-metabolizing genes:
Table 3: Gene Expression Changes in PPARα Pathway After Treatment [9]
| Gene Symbol | Protein Function | Fold Change | Role in Lipid Metabolism |
|---|---|---|---|
| Acsm3 | Acyl-CoA synthetase | 4.2↑ | Fatty acid activation for β-oxidation |
| Fabp4 | Fatty acid-binding protein 4 | 3.8↑ | Intracellular fatty acid transport |
| Cyp7a1 | Cholesterol 7α-hydroxylase | 5.1↑ | Bile acid synthesis from cholesterol |
| Lrp1b | Low-density lipoprotein receptor-related protein | 3.5↑ | Hepatic LDL uptake |
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5